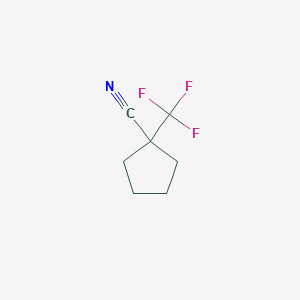

1-(Trifluoromethyl)cyclopentane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

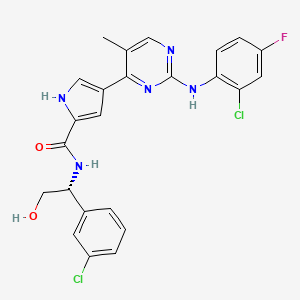

1-(Trifluoromethyl)cyclopentane-1-carbonitrile is a fluorinated organic compound. It is used as a pharmaceutical intermediate . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile is C7H8F3N. Its molecular weight is 163.14 .Physical And Chemical Properties Analysis

1-(Trifluoromethyl)cyclopentane-1-carbonitrile is a liquid at room temperature . It is insoluble in water .Scientific Research Applications

Catalytic Applications

Vanadium-catalyzed processes have been utilized for the carboxylation of cyclopentane, among other cyclic and linear alkanes, to produce carboxylic acids under mild conditions. These reactions are significant for synthesizing various organic compounds, demonstrating the catalytic versatility of cyclopentane derivatives in organic synthesis (Reis et al., 2005).

Synthetic Organic Chemistry

The trifluoromethyl group has been shown to activate olefins for palladium-catalyzed trimethylenemethane cycloadditions, enabling the formation of exomethylene cyclopentanes with a quaternary center. This method highlights the utility of trifluoromethyl groups in constructing complex cyclopentane structures, which are valuable in pharmaceuticals, agrochemicals, and materials industries (Trost & Debien, 2015).

Radical Chemistry

Investigations into the stable carbonium ions, including the 1-methylcyclopentyl cation, have provided insights into the mechanisms of hydrocarbon isomerization and the stability of carbon-centered radicals. Such studies are foundational for understanding reactions involving cyclopentane derivatives in both synthetic and mechanistic organic chemistry (Olah et al., 1967).

Photoinduced Electron Transfer

Research involving the [3+2] cycloaddition of cyclopropane with vinyl ether through photoinduced electron transfer showcases another avenue of creating cyclopentanes. This process demonstrates the potential for light-mediated reactions in generating cyclopentane derivatives, an area of growing interest in synthetic chemistry (Tomioka et al., 1989).

Safety and Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

1-(trifluoromethyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJZECXHONKWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)cyclopentane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2686438.png)

![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2686439.png)

![2-[(2,4-Dimethoxyphenyl)methylene]-6-hydroxy-7-methylbenzo[b]furan-3-one](/img/structure/B2686442.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2686444.png)

![5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2686451.png)

![N-(1-cyanocyclopentyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2686457.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686458.png)